1-(2,5-Dimethylfuran-3-carbonyl)piperazine
Description
Significance of Furan (B31954) Moiety in Medicinal Chemistry and Heterocyclic Systems
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif in a plethora of natural products and synthetic compounds with significant biological activities. organic-chemistry.orgresearchgate.net Its aromatic character, coupled with the electron-donating nature of the oxygen atom, endows the furan nucleus with a distinct reactivity, making it a versatile intermediate in organic synthesis. acs.org
In medicinal chemistry, the furan moiety is a key component in numerous approved drugs, exhibiting a broad spectrum of pharmacological effects. acs.org These include antimicrobial (antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, and anticancer properties. google.comnih.gov The ability of the furan ring to act as a bioisostere for other aromatic systems, such as benzene (B151609) or thiophene, allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The substitution pattern on the furan ring can significantly influence the compound's activity, providing a valuable tool for structure-activity relationship (SAR) studies. researchgate.net
Role of Piperazine (B1678402) Ring as a Privileged Scaffold in Chemical Biology
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its frequent appearance in biologically active compounds across a wide range of therapeutic areas. mdpi.com The unique physicochemical properties of the piperazine ring contribute to its prevalence in drug design.
The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate a compound's biological activity and pharmacokinetic profile. researchgate.net The basicity of the nitrogen atoms can improve aqueous solubility and oral bioavailability, crucial parameters for drug development. Furthermore, the chair-like conformation of the piperazine ring can serve as a rigid linker to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with biological targets. mdpi.com
Overview of N-Acyl Piperazines within Contemporary Organic and Medicinal Chemistry
N-acyl piperazines are a significant subclass of piperazine derivatives where one or both of the nitrogen atoms are connected to a carbonyl group. This structural modification has profound effects on the chemical and biological properties of the piperazine core. The acylation of the piperazine nitrogen can modulate its basicity, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological macromolecules.
In medicinal chemistry, the N-acyl piperazine motif is found in a variety of therapeutic agents, including opioid receptor agonists. nih.gov The synthesis of N-acyl piperazines is generally straightforward, often involving the reaction of a piperazine with a carboxylic acid, acid chloride, or activated ester. researchgate.net This synthetic accessibility, combined with the diverse range of available carboxylic acids, allows for the creation of large and structurally diverse libraries of N-acyl piperazine derivatives for high-throughput screening and drug discovery programs. organic-chemistry.org The versatility of this scaffold has made it a focal point in the development of new chemical entities targeting a wide array of diseases. researchgate.net
Contextualization of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine within Relevant Chemical Space
The compound this compound is a specific example of an N-acyl piperazine that incorporates a substituted furan moiety. Its structure combines the key features of both the furan and piperazine scaffolds discussed previously. The 2,5-dimethylfuran (B142691) group brings the electronic and structural characteristics of a substituted furan, which can influence the compound's biological activity and metabolic stability. The piperazine ring provides a versatile platform for further chemical modification and can impart favorable pharmacokinetic properties.
While extensive research has been conducted on furan and piperazine derivatives individually, and on various furan-piperazine conjugates, specific and detailed research findings on the synthesis, biological activity, and applications of this compound are not widely available in the public domain. However, based on the known properties of its constituent parts, it can be positioned within a chemically relevant space of interest for medicinal chemistry. For instance, studies on other furan-piperazine derivatives have explored their potential as antimicrobial and anticancer agents. The 2,5-dimethylfuran moiety, in particular, has been investigated for its potential as a biofuel and as a building block in materials science. Therefore, this compound represents a molecule with potential for further investigation, situated at the intersection of two well-established and biologically significant chemical scaffolds. Future research would be necessary to fully elucidate its specific properties and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-10(9(2)15-8)11(14)13-5-3-12-4-6-13/h7,12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWMOQGTIGAWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953743-83-4 | |
| Record name | 1-(2,5-dimethylfuran-3-carbonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2,5 Dimethylfuran 3 Carbonyl Piperazine and Analogues
Strategies for N-Acylation of Piperazine (B1678402) Scaffolds
The N-acylation of piperazine is a fundamental transformation for the synthesis of 1-(2,5-dimethylfuran-3-carbonyl)piperazine. This reaction involves the formation of an amide linkage between one of the secondary amine nitrogens of the piperazine ring and the carbonyl carbon of the furan-based carboxylic acid. A primary challenge in this process is achieving selective mono-acylation, as the symmetrical piperazine molecule possesses two reactive secondary amine sites. Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of undesired bis-acylated byproducts. researchgate.netnih.gov
Directly reacting a carboxylic acid with an amine to form an amide is typically inefficient due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon. Several reliable methods exist for this activation step.
Carbodiimide Coupling: This is a widely used method for amide bond formation under mild conditions. fishersci.co.uk Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.govfishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the piperazine amine. To improve efficiency and suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are often included. nih.gov These additives react with the O-acylisourea to form an active ester, which is less prone to racemization and reacts cleanly with the amine to yield the desired amide. fishersci.co.uk
Acid Chloride Formation: A more traditional and highly effective activation method involves converting the carboxylic acid into its corresponding acid chloride. nih.govfishersci.co.uk This is typically achieved by treating 2,5-dimethylfuran-3-carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govfishersci.co.uk The resulting 2,5-dimethylfuran-3-carbonyl chloride is a highly reactive electrophile. It readily reacts with piperazine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. fishersci.co.ukgoogle.com
Other Activating Agents: An alternative approach for in-situ activation of the carboxylic acid involves using reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). This method has proven effective for the mono-N-acylation of piperazines, offering good to excellent yields under mild conditions and with short reaction times. researchgate.net
Table 1: Common Carboxylic Acid Activating Agents for N-Acylation
| Activating Agent | Byproduct | Key Features |
|---|---|---|
| EDC (Carbodiimide) | Water-soluble urea (B33335) | Mild conditions, easy workup. nih.gov |
| DCC (Carbodiimide) | Insoluble urea (DCU) | High reactivity, byproduct removed by filtration. fishersci.co.uk |
| Thionyl Chloride (SOCl₂) | SO₂ and HCl (gases) | Forms highly reactive acid chloride, volatile byproducts. fishersci.co.uk |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, and HCl (gases) | Milder than SOCl₂, volatile byproducts. nih.gov |
| CDMT | Triazine derivative | Mild conditions, rapid in-situ activation. researchgate.net |
The success of the amidation reaction depends on carefully chosen conditions. The choice of solvent is critical; aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used. fishersci.co.uk A base is almost always required, either to scavenge the acid produced during the reaction (in the acid chloride method) or to facilitate the coupling process. Tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIEA) are standard choices. nih.govfishersci.co.uk
Reaction temperatures can vary, often starting at 0°C to control the initial exothermic reaction, followed by stirring at room temperature for several hours. fishersci.co.uk For amidation involving carboxylic acid esters and piperazine derivatives, temperatures may range from room temperature up to 100°C. google.com Controlling the stoichiometry is paramount for achieving mono-acylation of the piperazine ring. Typically, a slight excess of the carboxylic acid or its activated form is used relative to piperazine to maximize the conversion of the diamine while minimizing the formation of the bis-amide.
Synthesis of the 2,5-Dimethylfuran-3-carboxylic Acid Precursor
Another synthetic route starts from 2,3-diacetyl succinate (B1194679) diethyl ester. google.com This precursor can undergo a refluxing reaction in a hydrochloric acid solution, leading to cyclization and hydrolysis to afford 2,5-dimethylfuran-3,4-dicarboxylic acid, which can be further processed. google.com These methods provide reliable access to the key furan-containing building block required for the subsequent acylation of piperazine.
Divergent Synthesis of Piperazine Derivatives Bearing Furan-3-carbonyl Moieties
The furan-3-carbonyl piperazine scaffold is a versatile template for creating a diverse library of chemical compounds, which is a common strategy in drug discovery. A divergent synthetic approach allows for the generation of numerous analogues from a common intermediate.
In this context, 2,5-dimethylfuran-3-carboxylic acid (or its activated form) can be reacted with a wide array of commercially available or custom-synthesized piperazine derivatives. By using various N-monosubstituted piperazines (e.g., N-methylpiperazine, N-ethylpiperazine, N-phenylpiperazine), a series of analogues with different substituents at the 4-position of the piperazine ring can be readily generated. This strategy allows for systematic exploration of how different functional groups on the piperazine ring influence the properties of the final molecule. This approach is analogous to methods used to create diverse libraries of other piperazine-containing compounds, where different piperazine synthons are coupled to a common core structure. mdpi.comnih.gov
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques can be employed. Reaction optimization is key to developing scalable and cost-effective synthetic routes.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. pnrjournal.com Unlike conventional heating, which relies on thermal conduction, microwave irradiation heats the reaction mixture by directly interacting with polar molecules (possessing a dipole moment), causing rapid rotation and generating heat volumetrically. pnrjournal.com
This technique has been successfully applied to the synthesis of a wide range of nitrogen-containing heterocycles, including piperazine derivatives. nih.govmdpi.comrsc.org For N-acylation and other coupling reactions, MAOS can dramatically reduce reaction times from hours to mere minutes. nih.govresearchgate.net Furthermore, this rapid heating can lead to higher reaction yields and improved product purity by minimizing the formation of degradation byproducts that can occur during prolonged heating. nih.govrsc.org The application of microwave irradiation to the coupling of 2,5-dimethylfuran-3-carboxylic acid and piperazine offers a promising avenue for optimizing the synthesis, making it faster and more efficient. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Heating Mechanism | Conduction/Convection (surface heating) | Direct dielectric heating (volumetric) pnrjournal.com |
| Reaction Time | Hours to days | Seconds to minutes nih.govrsc.org |
| Temperature Control | Slower, potential for overheating at vessel walls | Rapid and precise rsc.org |
| Yields | Often moderate to good | Often higher due to reduced side reactions nih.gov |
| Energy Efficiency | Lower | Higher, focused heating pnrjournal.com |
Catalytic Approaches for Piperazine Functionalization (e.g., C-H functionalization)
While direct acylation of the piperazine nitrogen is the most straightforward route to the title compound, catalytic C-H functionalization represents a cutting-edge strategy for creating structural diversity in piperazine-containing molecules. mdpi.comresearchwithnj.com This approach targets the carbon-hydrogen bonds of the piperazine ring, allowing for the introduction of substituents directly onto the carbon skeleton. mdpi.com Although this does not directly form the N-carbonyl bond of this compound, it is a key strategy for synthesizing C-substituted analogues.
Recent advancements have focused on methods like photoredox catalysis. mdpi.com In 2011, MacMillan and coworkers demonstrated one of the first examples of using photoredox catalysis for the C–H arylation of piperazines. mdpi.comencyclopedia.pub This method utilizes a photocatalyst, such as Ir(ppy)₃, which becomes highly reactive upon absorbing visible light. encyclopedia.pub This energized catalyst can then engage in single-electron transfer processes to generate reactive intermediates that lead to the functionalization of the piperazine's C-H bonds. mdpi.comencyclopedia.pub
Another innovative strategy is the Stannyl Amine Protocol (SnAP), developed by Bode and coworkers. mdpi.comencyclopedia.pub This method provides a convergent synthesis of C-functionalized piperazines from aldehydes. encyclopedia.pub The process involves the generation of an α-aminyl radical from a tin-substituted diamine precursor (a SnAP reagent). mdpi.comencyclopedia.pub This radical then undergoes cyclization with an imine intermediate, which is formed from the condensation of an aldehyde and the SnAP reagent. mdpi.comencyclopedia.pub Initially requiring stoichiometric amounts of a copper mediator, the process was later optimized to proceed with only catalytic amounts of copper, enhancing its efficiency and applicability. mdpi.comencyclopedia.pub These catalytic C-H functionalization techniques are powerful tools for creating a diverse library of piperazine analogues, which could then be acylated to produce derivatives related to the title compound.
Analytical Techniques for Structural Elucidation of Synthesized Compounds (General)
The confirmation of the chemical structure of newly synthesized compounds like this compound is a critical step in synthetic chemistry. A suite of analytical techniques is employed to unambiguously determine the compound's identity, purity, and molecular structure. humanjournals.com
Initially, chromatographic methods such as Thin Layer Chromatography (TLC) are used to monitor the progress of a reaction and assess the purity of the final product. humanjournals.com Once purified, typically by column chromatography or recrystallization, the compound's structure is elucidated using a combination of spectroscopic methods. nih.govbas.bg These techniques provide detailed information about the compound's molecular framework, functional groups, and atomic connectivity. humanjournals.com The primary methods used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. humanjournals.combas.bg
Spectroscopic Methods in Chemical Characterization (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are indispensable for the structural characterization of organic molecules. Each method provides a unique piece of the structural puzzle, and together they allow for a comprehensive analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption bands would be associated with the amide functional group. The tertiary amide C=O (carbonyl) stretch, known as the Amide I band, is expected to be very strong and typically appears in the range of 1680-1630 cm⁻¹. blogspot.comspectroscopyonline.comlibretexts.org The position of this band can be influenced by factors like hydrogen bonding. spcmc.ac.in Since the nitrogen atom of the piperazine ring is part of a tertiary amide, there will be no N-H stretching or bending vibrations, which simplifies the spectrum compared to primary or secondary amides. spectroscopyonline.com Other expected signals would include C-H stretching from the methyl and piperazine methylene (B1212753) groups, and vibrations characteristic of the furan (B31954) ring.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (C=O) | Stretch (Amide I Band) | 1680 - 1630 | Strong |
| Alkyl (C-H) | Stretch | 3000 - 2850 | Medium-Strong |
| Furan Ring (C=C) | Stretch | ~1600, ~1500 | Variable |
| C-N | Stretch | 1300 - 1000 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the 2,5-dimethylfuran (B142691) ring and the piperazine ring. The furan ring proton would appear in the aromatic region, while the two methyl groups on the furan ring would likely appear as sharp singlets in the alkyl region. The eight protons on the piperazine ring would appear as multiplets.
An interesting feature in the NMR spectra of amides is the restricted rotation around the C-N bond due to its partial double-bond character. beilstein-journals.org This can lead to the existence of rotational conformers (rotamers), causing the signals for the piperazine protons to be broadened or even appear as multiple distinct sets of signals at room temperature. beilstein-journals.org Dynamic NMR studies at varying temperatures can be used to investigate such conformational dynamics. beilstein-journals.org
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon (typically in the 160-180 ppm range), the carbons of the furan ring, the methyl carbons, and the carbons of the piperazine ring.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Furan Ring Proton (H-4) | 6.0 - 6.5 | Singlet (s) |
| Piperazine Protons (N-CH₂) | 3.4 - 3.9 (broad) | Multiplet (m) |
| Piperazine Protons (N-CH₂) | 2.8 - 3.2 (broad) | Multiplet (m) |
| Furan Methyl Protons (CH₃) | 2.2 - 2.6 | Singlet (s) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound (C₁₂H₁₈N₂O₂), the molecular weight is 222.28 g/mol . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to confirm the connectivity of the furan, carbonyl, and piperazine moieties.
Structure Activity Relationship Sar Studies and Molecular Design Considerations
Rationale for Structural Modifications on the Furan (B31954) Ring
A primary rationale for modifying the furan ring is the application of bioisosterism. researchgate.net Bioisosteres are functional groups or molecules that possess similar physicochemical properties and can produce broadly similar biological effects. researchgate.net By replacing the furan ring with other aromatic or heteroaromatic systems, medicinal chemists can fine-tune the electronic, steric, and lipophilic properties of the compound. researchgate.net Common bioisosteric replacements for a furan ring include thiophene, pyridine, and benzene (B151609) rings. researchgate.net Such substitutions can lead to improved target affinity, enhanced selectivity over related targets, and the acquisition of novel intellectual property.
Finally, modifications can modulate the potency and efficacy of the compound. The furan oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking or hydrophobic interactions with the target protein. Changing the ring system or its substituents alters these potential interactions, which can either strengthen or weaken the binding to the biological target, thereby modulating the compound's activity. nih.gov
Exploration of Substituents and Linkages on the Piperazine (B1678402) Nitrogen Atom
The piperazine moiety is a highly versatile scaffold in drug discovery, largely due to the presence of two nitrogen atoms that allow for diverse structural modifications. researchgate.netnih.gov In the context of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine, the distal nitrogen atom (N-4) is a key position for introducing a wide variety of substituents and linkages to explore the chemical space and optimize pharmacological activity. researchgate.net This versatility allows for the fine-tuning of properties such as potency, selectivity, solubility, and cell permeability. researchgate.net
The synthetic tractability of the piperazine ring facilitates the attachment of various chemical groups through well-established reactions like N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), reductive amination, and amide bond formation. mdpi.com This has enabled researchers to systematically study the impact of different substituents on biological activity.
SAR studies on related piperazine-containing compounds have revealed several key trends:
Aryl and Heteroaryl Groups: The introduction of substituted phenyl rings or other heteroaromatic systems can lead to significant gains in potency by establishing additional interactions (e.g., hydrophobic, π-π stacking, hydrogen bonding) with the target protein. The substitution pattern on these aromatic rings is often critical for activity.
Alkyl Chains: Varying the length and flexibility of alkyl chains attached to the piperazine nitrogen can modulate the compound's lipophilicity and its ability to fit into specific binding pockets. ijrrjournal.com Studies have shown that changing the length and flexibility of a side chain can significantly impact binding affinity for a target receptor. ijrrjournal.com
Polar and Ionizable Groups: Incorporating polar or basic functional groups can improve aqueous solubility and pharmacokinetic properties. The basicity of the distal piperazine nitrogen itself, modulated by its substituent, often plays a crucial role in forming salt-bridge interactions with acidic residues like aspartate or glutamate (B1630785) in the target's binding site. nih.gov
Bulky Substituents: The size and shape of substituents can influence receptor binding and selectivity. researchgate.net While bulky groups may enhance binding through increased hydrophobic interactions, they can also cause steric hindrance that prevents the molecule from accessing the active site. researchgate.net
The following table illustrates hypothetical SAR data for N-4 piperazine modifications based on common findings in medicinal chemistry, demonstrating how different substituents can influence biological activity.
| Compound | N-4 Substituent (R) | Observed Activity (IC₅₀) | Key Observations |
|---|---|---|---|
| Derivative 1 | -H | 500 nM | Baseline activity; unsubstituted piperazine. |
| Derivative 2 | -CH₃ | 350 nM | Small alkyl group provides a slight increase in potency. |
| Derivative 3 | -CH₂CH₂Ph | 80 nM | Introduction of a phenyl ring via a flexible linker significantly improves activity. |
| Derivative 4 | -SO₂-Propyl | 120 nM | Sulfonamide group can act as a hydrogen bond acceptor, improving potency. researchgate.net |
| Derivative 5 | -C(O)Ph | 250 nM | Amide linkage may alter conformation and electronic properties, moderate activity. |
| Derivative 6 | -Phenyl | 65 nM | Direct attachment of a phenyl ring offers potent activity, likely through direct hydrophobic interactions. |
| Derivative 7 | -Phenyl-4-Cl | 30 nM | Electron-withdrawing group on the phenyl ring further enhances potency, possibly through specific interactions in the binding pocket. |
Table 1: Representative Structure-Activity Relationship (SAR) for N-4 Piperazine Substituents.
Impact of Stereochemistry and Conformational Flexibility on Molecular Recognition
Molecular recognition, the process by which a molecule binds to its biological target, is exquisitely sensitive to the three-dimensional arrangement of atoms. For derivatives of this compound, both stereochemistry and conformational flexibility are critical factors that dictate binding affinity and biological activity. researchgate.net
Stereochemistry: The introduction of a chiral center, for instance by placing a substituent on one of the carbon atoms of the piperazine ring, results in the formation of enantiomers. These non-superimposable mirror-image molecules can exhibit vastly different pharmacological profiles. researchgate.net One enantiomer may fit perfectly into the chiral binding pocket of a receptor or enzyme, leading to high potency, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even cause off-target effects. Therefore, controlling the stereochemistry through asymmetric synthesis is a crucial aspect of optimizing drug candidates. nih.gov
Conformational Flexibility: The piperazine ring is not planar and typically exists in a "chair" conformation. The flexibility of the molecule refers to its ability to adopt different spatial arrangements (conformations) through the rotation of single bonds. This dynamic nature can be both an advantage and a disadvantage.
Benefits of Flexibility: A flexible molecule can adapt its shape to fit into the binding site of a target protein, a concept known as "induced fit". nih.gov This conformational adaptability can be crucial for achieving high-affinity binding.
Benefits of Rigidity: On the other hand, excessive flexibility can be detrimental. A highly flexible molecule exists as a population of many different conformations in solution, only a fraction of which may be the "active" conformation required for binding. This results in an "entropic penalty" upon binding, as the molecule loses conformational freedom, which can decrease binding affinity. Designing more rigid analogs that pre-organize the key interacting groups into the correct orientation for binding can lead to a significant increase in potency. For example, studies on tadalafil (B1681874) analogues demonstrated that moving from a rigid to a more flexible structure can completely change the biological activity profile. mdpi.comresearchgate.net
Conformational analysis of piperazine derivatives has shown that substituents often prefer either an axial or equatorial position, and this preference can be critical for biological activity. nih.gov For some compounds, the axial conformation has been found to be essential for placing key functional groups in the correct spatial orientation to mimic the binding of an endogenous ligand. nih.gov
Rational Design Principles for Optimized Derivatives
The rational design of optimized derivatives based on the this compound scaffold integrates the lessons learned from SAR studies with modern computational chemistry techniques. nih.govnih.gov The goal is to create new molecules with improved potency, selectivity, and drug-like properties. researchgate.net
Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: Based on the rationale described in section 3.1, the furan ring can be replaced with other heterocycles (e.g., thiophene, pyridine, thiazole) to overcome metabolic liabilities or to explore new interactions with the target. researchgate.nethyphadiscovery.com This strategy can lead to compounds with improved pharmacokinetic profiles while maintaining or enhancing biological activity.
Structure-Based and Ligand-Based Design: When the 3D structure of the biological target is known, structure-based drug design (SBDD) can be employed. researchgate.net Molecular docking simulations can predict how newly designed analogs will fit into the target's binding site, guiding the selection of substituents on the piperazine nitrogen that can form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govnih.gov If the target structure is unknown, ligand-based methods can be used to build a pharmacophore model based on a set of known active molecules.
Optimization of Physicochemical Properties: A key principle is the multiparameter optimization of properties beyond just potency. This involves modifying the structure, particularly at the N-4 position of the piperazine, to achieve a balance of:
Lipophilicity (logP/logD): Adjusting lipophilicity to ensure adequate cell permeability without compromising solubility or increasing off-target toxicity.
Solubility: Introducing polar groups to improve aqueous solubility, which is critical for formulation and absorption.
Metabolic Stability: Designing molecules that are less susceptible to metabolic breakdown, for example, by blocking sites of metabolism or using bioisosteric replacements. hyphadiscovery.com
Conformational Constraint: As discussed in section 3.3, introducing elements of rigidity into the molecule can be a powerful strategy. This can be achieved by incorporating cyclic structures or double bonds into the N-4 substituent on the piperazine ring. By locking the molecule into a more bioactive conformation, it is possible to significantly enhance potency and selectivity.
The integration of these principles, combining synthetic chemistry with computational modeling, allows for a more efficient and focused approach to drug discovery, accelerating the journey from an initial hit compound to an optimized clinical candidate. mdpi.com
Computational and Theoretical Investigations in Support of Research
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. For 1-(2,5-Dimethylfuran-3-carbonyl)piperazine, docking studies can identify potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex.
In studies of related piperazine (B1678402) and furan (B31954) derivatives, molecular docking has been successfully used to predict interactions with various enzymes and receptors. For instance, piperazine-dihydrofuran hybrids have been docked against acetylcholinesterase (AChE), a key target in Alzheimer's disease research, to understand their inhibitory mechanisms. researchgate.net Similarly, various piperazine derivatives have been docked into the active sites of targets like the sigma-1 receptor and anaplastic lymphoma kinase (ALK) to guide the design of new therapeutic agents. researchgate.netrsc.org
A hypothetical docking study of this compound against a protein target would likely reveal key interactions involving its distinct chemical features:
The carbonyl oxygen can act as a hydrogen bond acceptor.
The nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors or, if protonated, as hydrogen bond donors. nih.gov
The dimethylfuran ring can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues in the binding pocket.
These interactions collectively contribute to the binding affinity, often expressed as a docking score or estimated binding energy (kcal/mol). Lower binding energy values typically indicate a more stable and potent interaction.
| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | 4EY7 | -8.5 | Trp84, Tyr334 | π-stacking with furan ring |
| Sigma-1 Receptor (S1R) | 5HK1 | -9.2 | Glu172, Asp126 | H-bond with piperazine nitrogen |
| Anaplastic Lymphoma Kinase (ALK) | 2XP2 | -7.9 | Leu1196, Val1130 | Hydrophobic interaction with dimethyl groups |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving significant time and resources.
For a class of compounds including this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be highly informative. These models are built using a training set of structurally similar molecules with known activities. The models then generate 3D contour maps that visualize how different properties (steric, electrostatic, hydrophobic) influence activity. researchgate.netresearchgate.net
Steric Maps: Indicate regions where bulky groups increase or decrease activity.
Electrostatic Maps: Show where positive or negative charges are favorable for activity.
Hydrophobic Maps: Highlight areas where hydrophobic groups enhance activity.
Studies on piperazine-carboxamide derivatives have successfully employed 3D-QSAR to design potent enzyme inhibitors. researchgate.netnih.gov These models demonstrated good predictive power, validated by statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). openpharmaceuticalsciencesjournal.com A QSAR model for furan-piperazine amides would guide the structural modification of this compound to optimize its biological activity.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Field Contributions |
|---|---|---|---|---|
| CoMFA | 0.663 | 0.998 | 0.744 | Steric (55%), Electrostatic (45%) |
| CoMSIA | 0.730 | 0.988 | 0.810 | Steric (20%), Electrostatic (30%), Hydrophobic (25%), H-bond Acceptor (25%) |
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine a wide range of properties for this compound, including its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). mdpi.com
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations on 2,5-dimethylfuran (B142691) have been used to explore its reactivity in cycloaddition reactions. researchgate.net
Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological targets. bohrium.com
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (furan ring) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (carbonyl group) |
| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability |
| Dipole Moment | 3.8 Debye | Reflects the molecule's overall polarity |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. An MD simulation of the this compound-protein complex would reveal the stability of the docked pose and the flexibility of both the ligand and the protein. uib.no
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): Plots of RMSD over time show whether the ligand-protein complex reaches a stable equilibrium. rsc.org
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are flexible or rigid during the simulation.
Interaction Analysis: MD simulations can track the persistence of specific interactions, such as hydrogen bonds, throughout the simulation, providing a more accurate picture of the key binding determinants. nih.gov
For a flexible molecule like this compound, which contains a piperazine ring known to adopt different conformations (e.g., chair, boat), MD simulations are essential to understand its conformational behavior within a binding pocket. nih.gov
| Parameter | Value/Description |
|---|---|
| Simulation Time | 500 ns |
| System | Ligand-protein complex in a water box with ions |
| Key Output 1 | Ligand RMSD plot showing stability after ~50 ns |
| Key Output 2 | Hydrogen bond analysis showing persistent H-bonds with specific residues |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Before a compound can become a viable drug candidate, it must possess favorable ADME properties. In silico tools can predict these properties early in the discovery process, helping to identify potential liabilities. nih.gov For this compound, various computational models can estimate its pharmacokinetic profile.
These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines molecular properties that correlate with good oral bioavailability. Key predicted ADME parameters include:
Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed from the gut.
Caco-2 Permeability: An in vitro model for predicting intestinal permeability.
Blood-Brain Barrier (BBB) Penetration: Indicates whether the compound is likely to enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
Studies on similar dihydrofuran-piperazine hybrids and other piperazine-containing molecules have used platforms like PreADMET and SwissADME to evaluate their drug-likeness and ADME profiles. researchgate.netmdpi.comnih.gov
| Property | Predicted Value | Drug-Likeness Assessment |
|---|---|---|
| Molecular Weight | 222.28 g/mol | Pass (Lipinski: <500) |
| LogP (Lipophilicity) | 1.5 | Pass (Lipinski: <5) |
| H-bond Donors | 1 | Pass (Lipinski: <5) |
| H-bond Acceptors | 3 | Pass (Lipinski: <10) |
| Human Intestinal Absorption | High | Favorable |
| BBB Permeant | Yes | Potential for CNS activity |
Based on a comprehensive search of publicly available scientific literature, there is currently no specific preclinical data for the compound "this compound" corresponding to the detailed outline requested. Research and publications on this specific molecule's biological evaluation are not available in the public domain.
The search for information yielded studies on broader classes of related compounds, such as piperazine derivatives and furan derivatives, which show a wide range of biological activities including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. However, none of these studies specifically name or provide data for "this compound."
Therefore, it is not possible to generate the requested article with scientifically accurate and specific details for each of the following sections for this particular compound:
Pre Clinical Biological Evaluation and Mechanistic Studies
Evaluation in Specific In Vitro Disease Models
Without specific research data, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy.
Potential Academic Applications and Future Research Directions
Role in Lead Identification and Optimization for Drug Discovery
The structure of 1-(2,5-dimethylfuran-3-carbonyl)piperazine makes it an attractive starting point, or "lead compound," in drug discovery. The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs. nih.gov Its presence is often associated with favorable physicochemical properties and the ability to interact with a wide range of biological targets.
In lead identification, a library of derivatives could be synthesized by modifying the second nitrogen atom of the piperazine ring. This allows for the rapid exploration of structure-activity relationships (SAR). For instance, in the development of CCR5 antagonists for HIV-1 inhibition, truncation of a more complex lead structure to a core piperazine derivative led to improved selectivity. nih.gov Subsequent optimization of the substituents on the piperazine ring enhanced pharmacokinetic properties, resulting in a potent and orally bioavailable drug candidate. nih.gov
During lead optimization, the 2,5-dimethylfuran (B142691) group can also be modified to fine-tune binding affinity and metabolic stability. Computational methods, such as free energy perturbation (FEP) calculations, can guide the optimization of heterocyclic rings and their substituents to maximize potency. nih.gov This systematic approach allows researchers to scrutinize a molecular template and rationally design analogs with improved pharmacological profiles. nih.govnih.gov
Development as Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological systems, enabling the identification and validation of new drug targets. The this compound scaffold could be developed into such probes. The furan (B31954) moiety itself can be a target for specific chemical reactions; for example, maleimide-based molecular probes have been designed to react with furan rings via a Diels-Alder reaction, allowing for the detection and labeling of furan-containing natural products in complex biological mixtures. beilstein-journals.org
Furthermore, the available secondary amine on the piperazine ring provides a convenient handle for attaching reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, without significantly altering the core structure responsible for target binding. This would allow researchers to use the molecule for various applications, including:
Target Identification: Identifying the specific proteins or enzymes that the compound binds to within a cell.
Cellular Imaging: Visualizing the localization of the compound and its biological target within cells.
Affinity Chromatography: Isolating and purifying the target protein from a cell lysate.
Advancements in Synthetic Routes and Methodological Innovations
The synthesis of this compound itself is straightforward, typically involving a standard amide bond formation between 2,5-dimethylfuran-3-carboxylic acid and piperazine. However, the scaffold serves as a platform for applying and developing advanced synthetic methodologies for creating diverse chemical libraries.
Key synthetic strategies that could be employed include:
Palladium-catalyzed cross-coupling reactions: Methods like the Buchwald-Hartwig amination are widely used to attach various aryl or heteroaryl groups to the second nitrogen of the piperazine ring, creating N-arylpiperazine derivatives. mdpi.comnih.gov
Reductive Amination: This method allows for the introduction of a wide variety of alkyl substituents onto the piperazine nitrogen. mdpi.comnih.gov
Radical Cyclizations: Manganese(III) acetate-mediated radical reactions can be used to construct more complex heterocyclic systems, such as dihydrofurans, by reacting piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov
Flow Chemistry and Microwave Synthesis: These technologies can be used to optimize reaction conditions, improve yields, and accelerate the synthesis of derivative libraries.
Innovations in synthetic routes, such as the Dieckmann cyclization to form piperazine-2,5-diones, further expand the chemical space that can be explored from this core structure. researchgate.netresearchgate.net
Exploration of New Biological Targets and Therapeutic Areas (pre-clinical)
The combination of a furan ring and a piperazine moiety suggests a broad potential for interacting with various biological targets. Pre-clinical exploration could uncover novel therapeutic applications.
Table 1: Potential Biological Targets Based on Analogous Compounds
| Target Class | Specific Examples | Potential Therapeutic Area | Citation |
|---|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Serotonin (B10506) (5-HT1A, 5-HT2A), Dopamine (D2), CCR5 | CNS Disorders, HIV | nih.govnih.govnih.gov |
| Kinases | Tyrosine Kinases (KIT, PDGFRA) | Cancer | mdpi.com |
| Enzymes | Acetylcholinesterase (AChE), β-secretase (BACE-1) | Alzheimer's Disease | researchgate.netnih.gov |
| Ion Channels | Various | Neurological Disorders | N/A |
Piperazine derivatives have shown activity against a multitude of targets, including receptors for neurotransmitters like serotonin and dopamine, making them relevant for antipsychotic and antidepressant drug development. nih.gov Furan-containing hybrids have demonstrated potential as anticancer agents. nih.gov Therefore, derivatives of this compound could be screened against panels of receptors, enzymes, and kinases to identify novel activities in oncology, neurodegeneration, and infectious diseases.
Design of Multi-Targeted Ligands and Hybrid Molecules
Chronic and complex diseases like Alzheimer's and cancer often involve multiple pathological pathways. nih.gov The strategy of using a single chemical entity to modulate multiple targets, known as a multi-target-directed ligand (MTDL), can offer improved efficacy over single-target drugs. nih.gov
The this compound structure is ideally suited for MTDL design. nih.govresearchgate.netjneonatalsurg.com The piperazine ring acts as a versatile linker, connecting the furan-containing pharmacophore to a second, distinct pharmacophore that acts on a different biological target. nih.gov
For example, researchers have designed hybrid molecules by linking:
Rhein and Furanone: A rhein-piperazine-furanone hybrid was developed as a potential anti-lung cancer agent. nih.gov
Aminoquinoline and Pyrimidine: These hybrids, linked by piperazine, were investigated as antiplasmodial agents. nih.gov
Coumarin and Phenyl Groups: Coumarin-piperazine derivatives have been explored for their effects on the central nervous system. nih.gov
Future research could involve designing hybrids that combine the this compound core with moieties known to inhibit targets relevant to neurodegenerative diseases, such as cholinesterases or monoamine oxidases. researchgate.net
Strategic Considerations for Enhancing Bioavailability and Pharmacological Profiles
A key challenge in drug development is achieving a desirable pharmacological profile, including good oral bioavailability, metabolic stability, and appropriate distribution in the body. The piperazine ring is often incorporated into drug candidates specifically to improve these properties. mdpi.comnih.gov It can enhance aqueous solubility and modulate lipophilicity, which are critical for absorption and distribution.
Strategic modifications to the this compound scaffold can be made to optimize its pharmacokinetic profile:
Modulating Basicity: The basicity of the piperazine nitrogen can be fine-tuned by adjusting the electronic properties of its substituents. This affects solubility, cell permeability, and potential interactions with off-target proteins like the hERG channel.
Blocking Metabolic Hotspots: The furan ring or the methyl groups could be sites of metabolic oxidation by cytochrome P450 enzymes. Introducing blocking groups, such as fluorine atoms, at these positions can enhance metabolic stability and prolong the drug's duration of action.
Prodrug Strategies: The secondary amine of the piperazine can be functionalized to create a prodrug, which is an inactive form of the molecule that is converted to the active drug inside the body. This can be used to improve absorption or achieve targeted delivery.
For instance, the optimization of piperazine-based CCR5 antagonists involved modifications that led to excellent oral bioavailability across multiple species. nih.gov
Interdisciplinary Research Opportunities in Chemical Biology and Material Science
While the primary applications of this scaffold are likely in medicinal chemistry and chemical biology, opportunities may exist in other interdisciplinary fields. The structural rigidity and defined stereochemistry of piperazine derivatives can be exploited in supramolecular chemistry and materials science.
Although speculative for this specific compound, related heterocyclic structures are used in the development of:
Organic Polymers: Furan-based polymers are explored for applications in renewable materials and electronics.
Smart Materials: The pH-responsive nature of the piperazine ring could potentially be incorporated into materials that change their properties (e.g., swelling or contracting) in response to changes in acidity.
Collaborations between medicinal chemists, materials scientists, and chemical biologists could uncover novel applications for this versatile scaffold beyond its traditional role in drug discovery.
Q & A
Basic Research Questions
Q. What are the standard synthesis and characterization protocols for 1-(2,5-dimethylfuran-3-carbonyl)piperazine?
- Methodology : Synthesis involves coupling the 2,5-dimethylfuran-3-carbonyl group to the piperazine backbone via acid-amine coupling or nucleophilic substitution. Characterization relies on elemental analysis, IR spectroscopy (for carbonyl and NH groups), and NMR (¹H/¹³C) to confirm regiochemistry and purity. Beta-cyclodextrin is occasionally used to enhance solubility but may reduce biological activity .
Q. How is the cytotoxicity of piperazine derivatives evaluated in preliminary drug discovery?
- Methodology : Standard assays include MTT or SRB tests on cancer cell lines (e.g., MDA-MB-231). For example, 4-(benzo[1,3]dioxol-5-ylmethyl)piperazine derivatives were tested at concentrations ranging from 1–100 µM, with IC₅₀ values calculated using dose-response curves. Apoptosis induction is confirmed via flow cytometry (Annexin V/PI staining) .
Q. What role does piperazine play in environmental applications like CO₂ capture?
- Methodology : Piperazine acts as a promoter in potassium carbonate (K₂CO₃)-based solvents for CO₂ absorption. Experimental setups involve PTFE hollow fiber membrane contactors (HFMCs), with parameters optimized for gas/liquid flow rates (0.5–2.0 L/min), K₂CO₃ concentration (10–30 wt%), and temperature (25–45°C). Piperazine enhances reaction kinetics by forming bicarbonate intermediates .
Advanced Research Questions
Q. How do structural modifications of the piperazine ring influence binding to G-quadruplex DNA?
- Methodology : Piperazine-substituted naphthalene diimides (NDs) are synthesized with varying substituents (e.g., methyl, hydroxyalkyl). Protonation states of piperazine nitrogen atoms under physiological pH (7.4) are critical for electrostatic interactions. Binding affinity is quantified via surface plasmon resonance (SPR) and molecular docking, with substituent positioning (e.g., 4-methyl vs. 3-methyl) significantly altering IC₅₀ values .
Q. What strategies resolve contradictions between toxicity and biological activity in piperazine derivatives?
- Methodology : Beta-cyclodextrin inclusion complexes reduce toxicity (LD₅₀ > 500 mg/kg in rodent models) but may lower activity. Comparative SAR studies using in silico tools (e.g., MoKa for pKa prediction) guide modifications. For example, replacing the furan carbonyl with indole groups improved cytotoxicity (IC₅₀ = 8.2 µM vs. 25.4 µM) while maintaining low toxicity .
Q. How can piperazine be optimized as a linker in PROTACs for targeted protein degradation?
- Methodology : Protonation states of piperazine linkers are experimentally determined (Sirius T3 platform) and computationally predicted (MoKa software). Substituents like trifluoromethyl groups adjust pKa from 6.8 to 8.2, influencing solubility and binding to E3 ligases. In vitro degradation assays (e.g., Western blot for target protein levels) validate linker efficiency .
Q. What parametric factors govern the efficiency of piperazine in flue-gas desulfurization?
- Methodology : Bipolar membrane electrodialysis (BMED) regenerates piperazine sulfate (Pz·H₂SO₄) from heat-stable salts. Key parameters include:
- Current density : 20–50 mA/cm² (higher density increases regeneration rate but raises energy costs).
- Electrolyte concentration : 0.3–0.4 mol/L Na₂SO₄ and 0.08–0.13 mol/L Pz·H₂SO₄ optimize current efficiency (>80%) and energy consumption (0.96 USD/kg Pz) .
Data Contradictions and Resolution
Q. Why do some piperazine derivatives exhibit antiplatelet activity while others show cytotoxicity?
- Analysis : Antiplatelet activity correlates with electron-withdrawing substituents (e.g., trifluoromethyl) enhancing hydrogen bonding to platelet receptors. Cytotoxicity is driven by bulky groups (e.g., indole-methyl) promoting apoptosis. Computational models (CoMFA, molecular dynamics) differentiate receptor-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
